7-methoxy-1H-indazole
Overview
Description
7-Methoxy-1H-indazole is a chemical compound with the CAS Number: 133841-05-1 . It has a molecular weight of 148.16 . The IUPAC name for this compound is 7-methoxy-2H-indazole .
Synthesis Analysis
The synthesis of 1H- and 2H-indazoles, including 7-methoxy-1H-indazole, has been achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of 7-methoxy-1H-indazole is represented by the linear formula C8H8N2O .Chemical Reactions Analysis
The synthesis of 1H-indazole involves various chemical reactions. For instance, cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as a starting material is a common method . Other methods include the use of nitro as a leaving group, and the development of this method using 2-fluoro and 2-hydroxyl benzaldehyde .Physical And Chemical Properties Analysis
7-Methoxy-1H-indazole is a solid at room temperature . It has a boiling point of 312.5°C at 760 mmHg and a melting point of 91-92°C .Scientific Research Applications
Inhibition of Neuronal Nitric Oxide Synthase :
- 7-Methoxy-1H-indazole has been identified as an inhibitor of neuronal nitric oxide synthase (nNOS), which plays a crucial role in various physiological processes. The crystal structure of this compound suggests that its methoxy group lies in the plane of the indazole system, facilitating its inhibitory action (Sopková-de Oliveira Santos, Collot, & Rault, 2002).
- Another study confirms its role as an nNOS inhibitor, suggesting that the nitro-substitution on the indazole ring is not indispensable for biological activity, which expands the potential for developing similar compounds with nNOS inhibitory properties (Schumann, Collot, Hommet, Gsell, Dauphin, Sopková, Mackenzie, Duval, Boulouard, & Rault, 2001).
Synthesis and Pharmacological Study of Indazole Derivatives :
- A novel derivative of indazole, specifically a tetrahydro-3aH-indazole derivative, was synthesized, highlighting the versatility of indazole compounds in medicinal chemistry (Hariyanti, Yanuar, Kusmardi, & Hayun, 2020).
- Another study on 7-methoxyindazole and related alkoxy-indazoles as nNOS inhibitors suggests that the steric hindrance effect due to bulky substitution on position-7 of the indazole ring is responsible for the interaction with nNOS. This provides insights into the molecular interaction and potential for pharmacological applications (Collot, Sopková-de Oliveira Santos, Schumann-Bard, Colloc’h, Mackenzie, & Rault, 2003).
Electroactive Materials from Indazole Derivatives :
- Indazole derivatives, including methoxy-substituted analogues, have been shown to possess high thermal stabilities and electrochemical properties, indicating their potential as electroactive materials in various applications (Cekaviciute, Simokaitienė, Gražulevičius, Buika, & Jankauskas, 2012).
Potential in Anticancer Research :
- Various derivatives of indazole, including those related to 7-methoxy-1H-indazole, have been synthesized and evaluated for anticancer activity. These derivatives demonstrate potential as inhibitors against specific cancer cell lines, offering promising avenues for future cancer treatments (Abdelsalam, Zaghary, Amin, Abou Taleb, Mekawey, Eldehna, Abdel‐Aziz, & Hammad, 2019).
Chemical Synthesis and Molecular Pharmacology :
- Indazole-based compounds, including 7-methoxy-1H-indazole, are being extensively studied for their wide range of biological and pharmaceutical applications. The synthesis of novel heterocyclic systems, including indazoles, is a key area of interest in the development of new pharmaceuticals (Mal, Malik, Mahapatra, Mishra, Pal, & Paidesetty, 2022).
Safety And Hazards
Future Directions
Indazole is an important scaffold in medicinal chemistry. The progress on synthetic methodologies has allowed the preparation of several new indazole derivatives with interesting pharmacological properties . Particularly, the antiprotozoal activity of indazole derivatives has been recently reported . Therefore, the future directions of 7-methoxy-1H-indazole could be in the development of new drugs with improved pharmacological properties.
properties
IUPAC Name |
7-methoxy-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-7-4-2-3-6-5-9-10-8(6)7/h2-5H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBANHQTMCETBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90439880 | |
Record name | 7-methoxy-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90439880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-1H-indazole | |
CAS RN |
133841-05-1 | |
Record name | 7-Methoxy-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133841-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-methoxy-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90439880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-methoxy-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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